Compound Identification
The compound known as {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine is a complex organic molecule characterized by its unique structural features, which include a phenyl group, a propoxy chain, and a chlorophenoxy moiety. This compound is notable for its potential biological applications, particularly in medicinal chemistry.
Source and Classification
This compound can be classified under amines due to the presence of the amine functional group. It is derived from the reaction between 4-chlorophenol and various alkyl chains, leading to its classification as an aryl amine. Its synthesis often involves intermediates that serve as precursors in pharmaceutical applications.
Methods of Synthesis
The synthesis of {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine typically involves several key steps:
Technical details regarding yields and conditions (such as temperature and solvents) can vary based on specific methodologies employed in laboratory settings .
Structure and Data
The molecular structure of {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly utilized techniques to confirm the structure and purity of synthesized compounds .
Reactions Involving the Compound
The compound can participate in various chemical reactions:
These reactions are critical for developing analogs with improved efficacy in biological assays .
Process and Data
The mechanism of action for {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine primarily revolves around its interaction with biological targets:
Quantitative data on binding affinities and biological responses can be obtained through high-throughput screening assays.
Physical Properties
Chemical Properties
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and decomposition temperatures .
Scientific Uses
The compound has several significant applications in scientific research:
The compound {4-[3-(4-chlorophenoxy)propoxy]phenyl}methanamine represents a synthetically versatile scaffold characterized by:
Table 1: Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | {4-[3-(4-Chlorophenoxy)propoxy]phenyl}methanamine |
| SMILES Notation | C1=CC(=CC=C1Cl)OCCCOC2=CC=C(C=C2)CN |
| Common Synonyms | 4-[3-(p-Chlorophenoxy)propoxy]benzylamine; |
The compound emerged as an intermediate in pharmaceutical syntheses during the early 2010s, with key developments:
This scaffold bridges therapeutic and agrochemical applications due to its structural modularity:
Table 2: Key Physicochemical Properties
| Property | Value | Experimental Context |
|---|---|---|
| Molecular Weight | 291.77 g/mol | Calculated from C₁₆H₁₈ClNO₂ |
| Hydrogen Bond Donors | 1 (NH₂) | Computational modeling |
| Hydrogen Bond Acceptors | 3 (2O, 1N) | Lipinski’s Rule of Five compliance |
| logP (Partition Coeff) | ~2.8 | Predicted via HPLC analogs [7] |
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5